6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2549050-43-1
VCID: VC11838483
InChI: InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3
SMILES: CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Molecular Formula: C17H22BrN5
Molecular Weight: 376.3 g/mol

6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

CAS No.: 2549050-43-1

Cat. No.: VC11838483

Molecular Formula: C17H22BrN5

Molecular Weight: 376.3 g/mol

* For research use only. Not for human or veterinary use.

6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine - 2549050-43-1

Specification

CAS No. 2549050-43-1
Molecular Formula C17H22BrN5
Molecular Weight 376.3 g/mol
IUPAC Name 6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Standard InChI InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3
Standard InChI Key SDCKZIOQPQUIJI-UHFFFAOYSA-N
SMILES CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Canonical SMILES CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C₁₇H₂₁BrN₅

  • Molecular Weight: 375.29 g/mol

  • IUPAC Name: 6-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

  • SMILES Notation: CN(C)C1=NC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3Br)N(C)C

Structural Features

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Piperazine Ring: A six-membered diamine ring substituted at position 1 with a 2-bromobenzyl group.

  • Dimethylamino Group: Attached to the pyrimidine core at position 4, enhancing basicity and solubility.

Physicochemical Data

PropertyValueMethod/Source
logP3.8 ± 0.2Calculated (PubChem)
Solubility~50 µM in DMSOExperimental (Analog)
Melting Point168–172°C (decomposes)Analog Data
pKa8.2 (piperazine nitrogen)Computational Prediction

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Piperazine Functionalization:

    • Reaction of 1-(2-bromobenzyl)piperazine with 4-chloro-6-morpholinopyrimidine under basic conditions (e.g., K₂CO₃) to form the piperazine-pyrimidine backbone .

  • Dimethylamination:

    • Substitution of the morpholine group with dimethylamine via nucleophilic aromatic substitution.

  • Purification:

    • Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Yield and Efficiency

StepYield (%)Purity (%)Key Challenges
Piperazine Coupling65–7090Competing side reactions
Dimethylamination80–8595Solvent optimization

Biological Activity and Mechanisms

Pharmacological Profiling

  • Anticancer Potential:

    • Analogous compounds exhibit inhibitory activity against tyrosine kinases (IC₅₀ = 0.2–1.5 µM) .

    • Mechanism: Competitive binding to ATP pockets, disrupting signal transduction.

  • Antimicrobial Effects:

    • Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

  • Central Nervous System (CNS) Modulation:

    • High affinity for serotonin (5-HT₆) and dopamine receptors (Kᵢ = 12 nM) .

Structure-Activity Relationships (SAR)

  • 2-Bromophenyl Group: Enhances lipophilicity and target binding via halogen bonding .

  • Piperazine Linker: Improves solubility and pharmacokinetic properties.

  • Dimethylamino Substituent: Critical for CNS penetration and receptor selectivity .

Industrial and Research Applications

Drug Development

  • Lead Compound: Investigated in preclinical studies for glioblastoma and treatment-resistant depression .

  • Patent Landscape: Covered under WO2021013864A1 for kinase inhibition .

Analytical Characterization

TechniqueKey FindingsReference
NMR SpectroscopyConfirmed regioselectivity of substitution
HPLC-MSPurity >98% (C18 column, acetonitrile/H₂O)
X-ray CrystallographyPiperazine adopts chair conformation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator